Methyl 1H-benzotriazole-1-carboxylate
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Overview
Description
Methyl 1H-benzotriazole-1-carboxylate: is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . . This compound is part of the benzotriazole family, which is known for its versatile applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1H-benzotriazole-1-carboxylate can be synthesized through the esterification of 1H-benzotriazole-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-benzotriazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides, such as this compound, 3-oxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzotriazole derivatives.
Oxidation Reactions: Products include oxides like this compound, 3-oxide.
Scientific Research Applications
Chemistry: Methyl 1H-benzotriazole-1-carboxylate is used as a reactant in the synthesis of azolecarboxylic acid derivatives . It serves as a building block for the construction of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, benzotriazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents . This compound may be explored for similar applications.
Industry: The compound is used in the formulation of corrosion inhibitors for metals such as copper and brass . It is also utilized in the production of polymers and other materials where benzotriazole derivatives impart desirable properties .
Mechanism of Action
The mechanism of action of methyl 1H-benzotriazole-1-carboxylate involves its interaction with molecular targets through its benzotriazole ring. The electron-rich nature of the benzotriazole ring allows it to participate in various chemical reactions, including coordination with metal ions and inhibition of enzyme activity . The specific pathways and molecular targets depend on the context of its application, such as corrosion inhibition or enzyme inhibition .
Comparison with Similar Compounds
Methyl 1H-benzotriazole-1-carboxylate, 3-oxide: This compound is an oxidized form of this compound and shares similar chemical properties.
5-Methyl-1H-benzotriazole: Another benzotriazole derivative with a methyl group at a different position on the ring.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to other benzotriazole derivatives . Its ability to undergo esterification and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl benzotriazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEZVOPJBSAAGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401431 |
Source
|
Record name | Methyl 1H-benzotriazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86298-22-8 |
Source
|
Record name | Methyl 1H-benzotriazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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